Benzenecarbothioic acid, 2,4-dihydroxy-5-(1-methylethyl)-, 2-[[(1-methyl-1H-indol-5-yl)amino]carbonyl]hydrazide
Description
This compound is a benzenecarbothioic acid derivative, where the carboxylic acid group of benzoic acid is replaced with a thioic acid (‑COSH) functional group . Its structure features:
- Substituents on the benzene ring: 2,4-dihydroxy (catechol-like motif) and 5-(1-methylethyl) (isopropyl group).
- Hydrazide side chain: A 2-[[(1-methyl-1H-indol-5-yl)amino]carbonyl]hydrazide moiety, linking the benzenecarbothioic acid core to a methyl-substituted indole group.
Properties
IUPAC Name |
1-[(2,4-dihydroxy-5-propan-2-ylbenzenecarbothioyl)amino]-3-(1-methylindol-5-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-11(2)14-9-15(18(26)10-17(14)25)19(28)22-23-20(27)21-13-4-5-16-12(8-13)6-7-24(16)3/h4-11,25-26H,1-3H3,(H,22,28)(H2,21,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNYYTPCHLNUHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1O)O)C(=S)NNC(=O)NC2=CC3=C(C=C2)N(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzenecarbothioic acid, 2,4-dihydroxy-5-(1-methylethyl)-, 2-[[(1-methyl-1H-indol-5-yl)amino]carbonyl]hydrazide (CAS No. 1160618-89-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity based on recent studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C19H22N4O3S
- Molecular Weight : 378.47 g/mol
- Chemical Structure : The compound features a hydrazide moiety linked to a substituted benzenecarbothioic acid, which contributes to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzenecarbothioic acid derivatives. In particular, the hydrazone derivatives synthesized from 2,4-dihydroxybenzoic acid exhibited significant antibacterial activity against various Gram-positive and Gram-negative bacteria.
Key Findings:
- Antibacterial Activity :
- The synthesized hydrazone compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) values for selected compounds ranged from 15.62 µg/mL to over 1000 µg/mL, with some derivatives showing strong bactericidal effects (MBC/MIC ratios of 1–4) .
Summary Table of Antimicrobial Activity
| Compound ID | Bacteria Tested | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| Compound 1 | S. aureus | 15.62 | 31.25 |
| Compound 2 | E. coli | 31.25 | >1000 |
| Compound 3 | MRSA | 0.5 | 1.0 |
| Compound 4 | Pseudomonas aeruginosa | >1000 | >1000 |
Antiproliferative Activity
The antiproliferative effects of benzenecarbothioic acid derivatives have also been investigated, revealing promising results against various cancer cell lines.
Key Findings:
- Cell Lines Tested :
- The compounds were evaluated against human cancer cell lines such as LN-229 (glioblastoma), HepG2 (hepatocellular carcinoma), and MCF-7 (breast cancer).
- IC50 Values :
Summary Table of Antiproliferative Activity
| Compound ID | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | LN-229 | 0.77 |
| Compound B | HepG2 | 4.77 |
| Compound C | MCF-7 | Nontoxic |
Case Studies
In a notable study conducted by Kalinowska et al., the researchers synthesized a series of hydrazide-hydrazones from benzoic acid derivatives and assessed their biological activities through both in vitro and in vivo models. The study concluded that these compounds not only inhibited bacterial growth but also displayed selective cytotoxicity towards cancer cells while showing low toxicity to normal cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Benzenecarbothioic Acid Derivatives
The compound is compared to three categories of analogues based on substituents and functional groups:
Key Differences and Implications
Substituent Effects: The 2,4-dihydroxy groups in the target compound increase polarity and hydrogen-bonding capacity compared to halogenated (e.g., 2,6-dichloro ) or methoxy-substituted (e.g., 3,4-dimethoxyphenyl ) analogues. This may enhance solubility but reduce membrane permeability.
Hydrazide vs. Thiosemicarbazone/Thioester Side Chains :
- The hydrazide group in the target compound differs from thiosemicarbazones (e.g., indole-thiosemicarbazones ) in its ability to form hydrogen bonds rather than metal chelates. This could shift bioactivity from metalloenzyme inhibition to protease or kinase targeting.
- Unlike benfotiamine’s thioester , the hydrazide linkage is less prone to hydrolysis, improving stability under physiological conditions.
Indole Motif: The 1-methyl-1H-indol-5-yl group may confer selectivity for serotonin receptors or tyrosine kinase inhibitors, similar to indole-based pharmaceuticals . In contrast, non-indole derivatives (e.g., 3,4-dimethoxyphenyl ) lack this specificity.
Research Findings and Gaps
- Stability : The catechol-like dihydroxy groups may confer susceptibility to oxidation, necessitating stabilization strategies (e.g., prodrug formulation) .
- Comparative Efficacy : Halogenated analogues (e.g., 2,6-dichloro ) show higher pesticidal activity, while the target compound’s hydroxyl groups may favor pharmaceutical applications.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
